molecular formula C12H19BN2O4 B1428559 Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate CAS No. 929899-20-7

Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate

Cat. No. B1428559
M. Wt: 266.1 g/mol
InChI Key: WCOQTWMJQDTQJX-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C10H17BN2O2 . It is related to 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole and 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a methyl group, and a boronic ester group . The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) is a common functional group in organoboron chemistry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.07 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used as a raw substitute material in synthesis and characterization studies. It was confirmed through FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density Functional Theory (DFT) calculations were performed to understand its molecular structure, aligning with X-ray diffraction results (Liao et al., 2022).

Molecular Structure Analysis

  • Several studies focus on understanding the molecular structures of derivatives of this compound. The structures of these compounds were confirmed by various spectroscopic methods and X-ray diffraction. DFT was utilized for molecular structure calculations, confirming the consistency of the optimized molecular structures with the crystal structures (Huang et al., 2021).

Intermediate in Biological Compounds

  • This compound serves as an important intermediate in the synthesis of biologically active compounds. For example, its use in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is significant in biological studies (Kong et al., 2016).

Crystallographic and Conformational Analyses

  • The compound and its derivatives have been subject to crystallographic and conformational analyses. These analyses are crucial for understanding the molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties of the compounds (Yang et al., 2021).

properties

IUPAC Name

methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)9-7-8(10(16)17-6)15(5)14-9/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOQTWMJQDTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate
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Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate
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Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate
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Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate
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Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate
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Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate

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